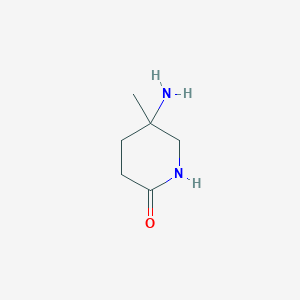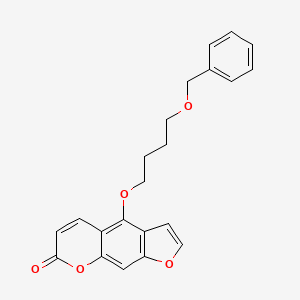
5-Amino-5-methyl-piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5-methyl-piperidin-2-one: is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . The compound features a six-membered ring with one nitrogen atom and five carbon atoms, making it a versatile building block in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5-methyl-piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-5-methyl-piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Palladium-catalyzed hydrogenation is a common method for oxidation.
Reduction: Ruthenium-based catalysts are often used for reduction reactions.
Substitution: Quinoline organocatalysts and trifluoroacetic acid are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-5-methyl-piperidin-2-one is used as a building block in the synthesis of complex organic molecules. Its derivatives are employed in the development of new synthetic methods and catalysts .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives have shown potential as enzyme inhibitors and modulators .
Medicine: The compound and its derivatives are explored for their pharmacological properties. They have been investigated for their potential as anticancer, antiviral, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Amino-5-methyl-piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparación Con Compuestos Similares
Piperidine: A six-membered ring with one nitrogen atom, widely used in drug synthesis.
Piperidin-2-one: A piperidine derivative with a ketone group, used as an intermediate in organic synthesis.
N-Acylpiperidine: Found in natural alkaloids, known for its antioxidant properties.
Uniqueness: 5-Amino-5-methyl-piperidin-2-one stands out due to its unique combination of an amino group and a methyl group on the piperidine ring. This structural feature enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5-amino-5-methylpiperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(7)3-2-5(9)8-4-6/h2-4,7H2,1H3,(H,8,9) |
Clave InChI |
MSSSOHXIILQIPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)

![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)


![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
